(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” are not available in the retrieved data .
Scientific Research Applications
Photochemical Reduction of Pyrimidinol :The photochemical reduction of 4,6-dimethyl-2-pyrimidinol in different solvents leads to various products. This study shows the versatility of pyrimidinol derivatives in photochemical reactions, which could be relevant for the compound (Pfoertner, 1975).
Antimicrobial and Anticancer Agents :Research into pyrazole and pyrimidine derivatives, which are structurally similar to the compound, revealed significant antimicrobial and anticancer properties. This indicates potential biomedical applications for related compounds (Hafez et al., 2016).
Synthesis of Dimethyl Sulfomycinamate :A study detailed the synthesis of dimethyl sulfomycinamate, an antibiotic-related compound, using a multi-step process. This showcases the complexity involved in synthesizing compounds with pyrrolidine and pyrimidine elements (Bagley et al., 2005).
Structure Analysis of Heterocycles :The molecular structure of certain heterocycles, including those with pyrimidine and oxazolone rings, was studied using various techniques. Such structural analyses are vital for understanding the properties and potential applications of complex organic compounds (Martins et al., 1998).
Antimicrobial and Antioxidant Activities of Pyrazoles :Research into pyrazole derivatives, including their synthesis and biological activities, showed moderate antimicrobial and antioxidant activities. This suggests possible therapeutic applications for similar compounds (Lynda, 2021).
Antiviral Benzofuran-transition Metal Complexes :The study of benzofuran-transition metal complexes, including pyrimidinone derivatives, revealed significant antiviral activities. This implies the potential of similar compounds in antiviral drug development (Galal et al., 2010).
Future Directions
The future directions for the study of “(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” could involve further investigation into its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential applications in various fields such as medicine, materials science, and environmental science could be explored .
Mechanism of Action
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with BRD4, inhibiting its activity. This compound has shown a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Pharmacokinetics
Its potent inhibitory effect on brd4 suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its action .
Result of Action
The result of the compound’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-4-11(7-18)20-12-3-5-15-8-16-12/h3,5,8,11H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUYXANDMZZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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